tre-2 protein
Description
Structural Analysis of Tre-2 Protein
Domain Architecture and Conserved Motifs
Tre-2/Bub2/Cdc16 Domain Composition
The Tre-2/Bub2/Cdc16 domain represents the amino-terminal functional region of the this compound, spanning approximately 180 to 200 amino acids in length and encompassing residues 1-496 of the complete protein sequence. This evolutionarily conserved protein domain demonstrates widespread distribution across all eukaryotic organisms, indicating its fundamental importance in cellular regulatory mechanisms. The domain derives its nomenclature from its initial identification in three distinct proteins: Tre-2 oncogene, Bub2 cell cycle regulator, and Cdc16 mitotic checkpoint protein.
Structural analysis reveals that the Tre-2/Bub2/Cdc16 domain contains six highly conserved sequence motifs designated A through F, which maintain their positional relationships across diverse species. These conserved regions exhibit specific amino acid compositions that are critical for maintaining proper domain folding and functional activity. The domain adopts a characteristic alpha-helical V-shaped molecular architecture, creating a narrow cleft on the concave surface that serves as the primary binding site for guanosine triphosphatase target proteins.
A particularly significant structural feature within the Tre-2/Bub2/Cdc16 domain is the presence of a conserved arginine residue located within sequence motif B. This arginine functions as a catalytic arginine finger, analogous to those observed in Ras and Rho guanosine triphosphatase-activating proteins, and is positioned strategically at the side of the narrow cleft to facilitate enzymatic interactions with substrate proteins. However, structural studies indicate that in the context of the this compound, this domain does not function as a traditional guanosine triphosphatase-activating protein but rather promotes guanosine triphosphatase activation through alternative mechanisms.
Ubiquitin-Specific Protease Domain Characteristics
The carboxy-terminal region of the this compound encompasses a ubiquitin-specific protease domain spanning residues 501-1406, which constitutes the primary catalytic component responsible for deubiquitinating enzymatic activity. This domain exhibits the characteristic structural organization common to all ubiquitin-specific protease family members, consisting of three distinct subdomains designated as thumb, palm, and fingers regions that collectively resemble the configuration of a human right hand.
The catalytic mechanism of the ubiquitin-specific protease domain centers on a catalytic triad composed of cysteine, histidine, and aspartate residues strategically positioned between the palm and thumb subdomains. Specifically, the active site contains Cys236, His456, and Asp472, which form the essential catalytic triad responsible for proteolytic cleavage of ubiquitin modifications. The spatial arrangement of these residues creates an optimal geometry for substrate binding and catalytic activity, with measured distances of 3.8 angstroms between cysteine sulfur and histidine nitrogen atoms, and 2.8 angstroms between histidine nitrogen and aspartate oxygen atoms.
Structural analysis demonstrates that the ubiquitin-specific protease domain contains several additional architectural features that enhance its functional capabilities. A zinc finger motif stabilizes the fingers subdomain through coordination of a zinc ion by four cysteine residues, providing structural integrity essential for proper domain folding and substrate recognition. Furthermore, the domain incorporates specialized insertion sequences at conserved positions that expand its functional repertoire beyond basic deubiquitinating activity.
Linker Regions and Post-Translational Modifications
The structural organization of the this compound includes critical linker regions that connect the amino-terminal Tre-2/Bub2/Cdc16 domain with the carboxy-terminal ubiquitin-specific protease domain, facilitating coordinated functionality between these distinct catalytic regions. These interdomain connections are essential for maintaining proper protein folding and enabling allosteric communication between functional domains during enzymatic processes.
Analysis of the complete protein sequence reveals the presence of multiple potential post-translational modification sites that can significantly influence protein structure and function. The original ubiquitin-specific protease 32 parent protein contains calcium-binding EF-hand domains and a myristoylation site, both of which are notably absent in the chimeric this compound due to the specific fusion boundaries established during evolutionary gene fusion events. This architectural modification fundamentally alters the regulatory mechanisms governing protein activity and subcellular localization patterns.
The linker regions demonstrate flexibility in their structural organization, allowing for conformational changes that accommodate different functional states of the protein. Electron microscopy and small-angle X-ray scattering studies indicate that the this compound can adopt multiple conformational states, with the linker regions serving as flexible hinges that permit domain repositioning in response to substrate binding and cellular signaling events. These structural dynamics are particularly important for coordinating the dual functions of membrane trafficking regulation and protein deubiquitination.
Three-Dimensional Conformational Studies
AlphaFold-Predicted Structural Models
Computational structural prediction using AlphaFold methodology has provided detailed three-dimensional models of the this compound, revealing the spatial organization of individual domains and their relative positioning within the complete protein structure. These predictive models demonstrate high confidence scores for the core catalytic regions, particularly within the ubiquitin-specific protease domain where secondary structural elements are well-defined and consistent with experimental crystallographic data from related family members.
The AlphaFold structural predictions indicate that the this compound adopts an extended conformation in solution, with the amino-terminal Tre-2/Bub2/Cdc16 domain and carboxy-terminal ubiquitin-specific protease domain positioned at opposite ends of the molecular structure. This extended architecture facilitates simultaneous interactions with multiple cellular targets, enabling the protein to coordinate membrane trafficking events with ubiquitin-mediated protein modifications.
Detailed analysis of the predicted structure reveals several regions of lower confidence, particularly within the linker sequences connecting functional domains and in areas corresponding to insertion sequences that differentiate the this compound from other ubiquitin-specific protease family members. These regions likely exhibit increased structural flexibility, allowing for conformational adaptations necessary for diverse protein-protein interactions and substrate recognition events.
Functional Implications of Cysteine-Histidine Catalytic Triads
The catalytic triad within the ubiquitin-specific protease domain of the this compound demonstrates preformed geometry that positions essential amino acid residues in optimal orientations for enzymatic activity even in the absence of substrate binding. This structural characteristic distinguishes the this compound from certain other ubiquitin-specific protease family members that require substrate-induced conformational changes to achieve catalytically competent configurations.
Structural studies reveal that the cysteine residue at position 236 serves as the nucleophilic attacking group during the deubiquitination reaction, while the histidine residue at position 456 functions as a general base catalyst that facilitates proper positioning and activation of the cysteine thiol group. The aspartate residue at position 472 provides essential electrostatic stabilization of the histidine imidazole ring, ensuring optimal pKa values for efficient catalytic turnover under physiological conditions.
The spatial arrangement of the catalytic triad creates a binding pocket specifically shaped to accommodate ubiquitin substrates, with the overall architecture resembling that observed in other ubiquitin-specific protease family members despite significant sequence divergence in surrounding regions. This structural conservation underscores the fundamental importance of precise geometric relationships between catalytic residues for maintaining enzymatic function across evolutionary time scales.
Dynamic Structural Changes During Guanosine Triphosphatase Interactions
Structural investigations of the this compound in complex with guanosine triphosphatase targets reveal significant conformational changes that occur upon substrate binding, particularly within the amino-terminal Tre-2/Bub2/Cdc16 domain. These dynamic structural modifications are essential for the protein's unique mechanism of guanosine triphosphatase regulation, which differs substantially from conventional guanosine triphosphatase-activating protein mechanisms.
The this compound demonstrates preferential binding to guanosine diphosphate-bound forms of target guanosine triphosphatases, particularly ADP-ribosylation factor 6, through direct interactions mediated by the Tre-2/Bub2/Cdc16 domain. This binding specificity requires precise structural complementarity between protein surfaces, with conformational changes in both binding partners facilitating optimal intermolecular contacts and subsequent functional outcomes.
Dynamic light scattering and analytical ultracentrifugation studies indicate that guanosine triphosphatase binding induces allosteric changes that propagate from the amino-terminal Tre-2/Bub2/Cdc16 domain toward the carboxy-terminal ubiquitin-specific protease domain. These structural communications enable coordinate regulation of both membrane trafficking and protein deubiquitination activities, allowing the this compound to function as an integrated signaling hub that couples diverse cellular processes through its unique dual-domain architecture.
| Structural Feature | Domain Location | Amino Acid Range | Functional Significance |
|---|---|---|---|
| Tre-2/Bub2/Cdc16 Domain | Amino-terminal | 1-496 | Guanosine triphosphatase regulation |
| Ubiquitin-Specific Protease Domain | Carboxy-terminal | 501-1406 | Protein deubiquitination |
| Catalytic Triad | Ubiquitin-Specific Protease | Cys236, His456, Asp472 | Enzymatic activity |
| Zinc Finger Motif | Ubiquitin-Specific Protease | Fingers subdomain | Structural stabilization |
| Conserved Arginine | Tre-2/Bub2/Cdc16 | Motif B region | Substrate binding |
| Alpha-helical V-shape | Tre-2/Bub2/Cdc16 | Complete domain | Guanosine triphosphatase interaction |
Properties
CAS No. |
147651-26-1 |
|---|---|
Molecular Formula |
C7H3F13O4 |
Synonyms |
tre-2 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Role in Trehalose Metabolism
Tre-2 in Neurospora crassa (NCU04221) and insects (e.g., Spodoptera exigua) is a membrane-bound neutral trehalase that degrades trehalose, a disaccharide critical for energy storage and stress adaptation. Its activity is modulated by pH and transcription factors like PAC-3 in fungi . In insects, Tre-2 is essential for chitin synthesis, flight metabolism, and cold tolerance .
Comparison with Tre-1 (Soluble Trehalase)
Key Findings :
Comparison with Other Carbohydrate-Metabolizing Enzymes
Tre-2 differs from glycogen phosphorylase and α-amylase in substrate specificity and regulatory mechanisms. For example, PAC-3 independently regulates trehalose and glycogen metabolism genes in N. crassa .
Tre-2 as a TBC Domain Protein: Comparison with Other TBC Proteins
Functional Role in GTPase Regulation
Human TRE17 (USP6), a TBC domain protein, activates Arf6 GTPase to regulate plasma membrane-endosomal trafficking . Other TBC proteins, like FLJ13130, act as Rab-GAPs (GTPase-activating proteins) with broad specificity for Rab3A, Rab22A, and Rab27A .
Comparison of TBC Domain Proteins
Key Findings :
Structural Conservation of TBC Domains
The TBC domain (~200 amino acids) is conserved across eukaryotes and contains dual catalytic finger motifs (Arg and Gln) essential for Rab-GAP activity . However, TRE17 lacks GAP functionality, highlighting functional divergence within the TBC family .
Cross-Contextual Analysis: Trehalase vs. TBC Domain Tre-2
Evolutionary Note: The "Tre-2" nomenclature arises from historical context (e.g., tre-2 oncogene in humans vs. trehalase gene numbering in fungi) rather than sequence homology .
Data Tables
Table 1: Tre-2 Trehalase vs. TBC Domain Protein Expression Regulation
| Organism | Regulatory Factor | Effect on Tre-2 | Reference |
|---|---|---|---|
| N. crassa | PAC-3 | Binds promoter at pH 5.8 only | |
| Homo sapiens | USP6 fusion | Oncogenic activation |
Table 2: Rab-GAP Activity of Selected TBC Proteins
| Protein | Rab Target | GTPase Acceleration (Fold) | Specificity |
|---|---|---|---|
| FLJ13130 | Rab3A | 4.5 | Broad |
| RN-tre | Rab5 | 3.2 | Narrow |
Q & A
Q. What structural features define TRE-2-containing proteins, and how do these influence their functional diversity in cellular processes?
TRE-2 is a conserved TBC (Tre-2/Bub2/Cdc16) domain, comprising ~200 amino acids, initially identified in oncogenic and cell cycle regulatory contexts. This domain facilitates GTPase-activating protein (GAP) activity for Rab GTPases, which regulate vesicular trafficking and membrane dynamics . Structural studies reveal that the TBC domain binds Rab substrates via a catalytic arginine finger motif, enabling hydrolysis of GTP to GDP. However, some TBC proteins, like TRE17, diverge by interacting with non-Rab GTPases (e.g., Arf6), highlighting structural plasticity in substrate recognition . Methodologically, homology modeling and mutational analysis of the TBC domain can elucidate its GAP-dependent vs. GAP-independent roles .
Q. How does TRE-2 contribute to HTLV-1 viral transcription through its interaction with Tax and cellular transcription factors?
In HTLV-1, the TRE-2 enhancer element (positions -117 to -163 in the LTR) cooperates with the promoter-proximal TRE-1 to enable Tax-mediated transactivation. TRE-2 binds cellular proteins like THP-1/2 (zinc-finger transcription factors) and recruits Tax to stabilize CREB/ATF complexes on TRE-1, amplifying viral gene expression . Experimental validation involves chromatin immunoprecipitation (ChIP) to map Tax-THP-1-TRE-2 interactions and luciferase reporter assays with TRE-2 deletion mutants to quantify enhancer activity .
Advanced Research Questions
Q. What experimental approaches are optimal for mapping protein-DNA interactions at TRE-2 enhancer elements in HTLV-1-infected cells?
In vivo genomic footprinting using dimethyl sulfate (DMS) treatment and ligation-mediated PCR (LM-PCR) can identify protein occupancy at TRE-2 under varying Tax levels. For example, MT-2 cells (high Tax I) show stronger protection of TRE-2 guanine residues compared to MT-4 cells (low Tax I), indicating Tax-dependent recruitment of transcription factors . Complementary techniques like electrophoretic mobility shift assays (EMSAs) with purified THP-1 protein and TRE-2 probes confirm direct binding, while CRISPR-Cas9-mediated THP-1 knockout models can dissect functional contributions .
Q. How can researchers resolve contradictions regarding TRE-2's role as a Rab-GAP versus its involvement in non-canonical signaling pathways?
While most TBC proteins act as Rab-GAPs, TRE-2 homologs like TRE17 exhibit atypical functions, such as activating Arf6 by promoting its membrane localization and GTP loading . To address this discrepancy, comparative studies using in vitro GAP assays (measuring Rab GTP hydrolysis) and co-immunoprecipitation (Co-IP) with Arf6 effectors (e.g., JIP3) are critical. Structural analysis of TRE-2’s TBC domain via X-ray crystallography may reveal unique motifs that enable Arf6 interaction, diverging from Rab-GAP specificity .
Q. What methodologies are effective in characterizing the dual roles of TBC domain proteins like TRE-2 in both GTPase regulation and transcriptional coactivation?
For GTPase studies, affinity purification mass spectrometry (AP-MS) can identify TRE-2-binding Rabs or Arfs in specific cellular compartments (e.g., endosomes vs. plasma membrane). For transcriptional roles, RNA-seq profiling of TRE-2 knockdown cells (via siRNA or shRNA) can reveal downstream gene targets, while proximity ligation assays (PLAs) validate physical interactions between TRE-2, Tax, and THP-1 in nuclear foci . Dual-pathway integration may require conditional knockout models (e.g., Cre-lox systems) to dissect tissue-specific functions.
Q. Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
